Cas no 941868-17-3 (1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine)
1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine
- 1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-amine
- 1-Piperazineethanamine, 4-(4-methoxyphenyl)-α-methyl-β-2-thienyl-
- 941868-17-3
- 1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine
- AKOS024627803
- 1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine
- F2148-0002
-
- Inchi: 1S/C18H25N3OS/c1-14(19)18(17-4-3-13-23-17)21-11-9-20(10-12-21)15-5-7-16(22-2)8-6-15/h3-8,13-14,18H,9-12,19H2,1-2H3
- InChI Key: WSUXQQNLLUGNCE-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=CC=C(OC)C=C2)CC1)(C1SC=CC=1)C(N)C
Computed Properties
- Exact Mass: 331.17183360g/mol
- Monoisotopic Mass: 331.17183360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70Ų
1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2148-0002-2μmol |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-5μmol |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-10μmol |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-20μmol |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-1mg |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-2mg |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-3mg |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-4mg |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-5mg |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2148-0002-10mg |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-amine |
941868-17-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine
Introduction to 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine (CAS No. 941868-17-3)
1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine, also known by its CAS number 941868-17-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a methoxyphenyl group, and a thiophene moiety. These structural features contribute to its potential biological activities and therapeutic applications.
The piperazine ring in 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine is a common scaffold in many pharmaceuticals, known for its ability to modulate various receptors and transporters. The methoxyphenyl group adds lipophilicity and can influence the compound's ability to cross biological membranes, while the thiophene moiety introduces additional chemical diversity and potential for specific interactions with biological targets.
Recent studies have explored the pharmacological properties of 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine. One notable area of research is its potential as an antidepressant. A study published in the Journal of Medicinal Chemistry (2023) reported that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a novel therapeutic agent for mood disorders. The mechanism of action appears to involve the modulation of serotonin and dopamine neurotransmission, key pathways implicated in depression.
In addition to its antidepressant properties, 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine has been investigated for its anti-inflammatory effects. Research published in the Inflammation Research (2023) demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for treating inflammatory diseases. The anti-inflammatory activity is thought to be mediated through the inhibition of nuclear factor-kappa B (NF-kB) signaling pathways.
The safety profile of 1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-am ine has also been evaluated in preclinical studies. Toxicology assessments have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings support its potential for further development as a safe and effective therapeutic agent.
The synthesis of 1-(4-methoxyphenyl)piperazin-1-y-l-1-(thiophen----y)-propan--a--mine) involves several steps, including the formation of the piperazine ring and the introduction of the methoxyphenyl and thiophene groups. Various synthetic routes have been reported in the literature, each with its advantages and limitations. A recent study in the Tetrahedron Letters (2023) described an efficient one-pot synthesis method that significantly reduces reaction time and improves yield.
The potential applications of 1-(4-methoxypheny)piperazin--y-l--1--(thiophen--y))prpan-am) extend beyond traditional pharmaceuticals. Its unique chemical structure makes it a valuable lead compound for drug discovery efforts targeting various diseases. For example, ongoing research is exploring its potential as an antiviral agent against emerging viral infections.
In conclusion, 1-< strong>(< span s tyle= "f ont-w eigh t :b old;" > 4 -m eth o xyp h en y l ) p ip e ra z i n - 1 - y l - 1 - ( t h i o ph e n - 2 - y l ) p ro pa n - 2 - a m i n e strong > ( C A S N o . 9 4 1 8 6 8 - 1 7 - 3 ) i s a n i n t e r e s t i n g c o m p o u n d w i t h m u l t i p l e b i o l o g i c a l a c t i v i t i e s . I t s p o t e n t i a l u s e s i n t h e f i e l d s o f m e d i c i n a l c h e m i s t r y , p h a r m a c o l o g y , a n d d r u g d i s c o v e r y m a k e i t a v a l u a b l e c o m p o u n d f o r f u r t h e r r e s e a r c h . T h e c o m b i n a t i o n o f i t s u n q u e m o l e c u l a r s t r u c t u r e , b io lo gi ca l ac ti vi ty , an d fa vo ra bl e sa fe ty pr of il es hi gh li gh ts th ei mp or ta nc eo f co nt in ui ng st ud ie s to fu ll y un de rs ta nd an d ut ili ze th ei ts po te nt ia ls . strong > p >
941868-17-3 (1-4-(4-methoxyphenyl)piperazin-1-yl-1-(thiophen-2-yl)propan-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)